6,13-Bis(triisopropylsilylethynyl)pentacene
Overview
Description
6,13-Bis(triisopropylsilylethynyl)pentacene is an organic semiconductor material known for its high charge carrier mobility and stability. It is widely used in the field of organic electronics, particularly in the fabrication of organic field-effect transistors (OFETs) and organic photovoltaic cells (OPVs). The compound is characterized by its unique molecular structure, which includes two triisopropylsilylethynyl groups attached to a pentacene core, enhancing its solubility and processability .
Mechanism of Action
Target of Action
TIPS-pentacene, also known as 6,13-Bis(triisopropylsilylethynyl)pentacene, primarily targets organic thin film transistors (OTFTs) and is used in the manufacturing of these devices . The compound plays a crucial role in improving the performance of OTFTs, which are used in various applications such as active-matrix organic light-emitting diode displays, radio-frequency identification tags (RFID), and chemical sensors .
Mode of Action
TIPS-pentacene interacts with its targets by modulating the thin film morphology of the organic semiconductor . This interaction leads to distinct charge transport abilities, which are crucial for the performance of OTFTs . The compound presents nearly layer-by-layer growth and forms into large terraced-like grains with excellent continuity . The film morphology in the OTFTs is a key factor that determines performance, such as the charge carrier mobility, which is closely related to the molecular packing in each domain and the grain boundary between the domains .
Biochemical Pathways
TIPS-pentacene is involved in the singlet fission (SF) pathway . SF is a spin-conserving process that converts one singlet exciton into two triplet excitons . This exciton multiplication mechanism offers an attractive route to solar cells that circumvent the single-junction Shockley–Queisser limit . The aggregation extent in thin-film morphology controls SF pathways and dynamics .
Pharmacokinetics
Specifically, the evaporation rate of the solvent can be controlled by changing the substrate temperature during the production of the TIPS-pentacene organic semiconductor layer . This affects the crystal alignment effect according to the crystal growth conditions, which in turn influences the injection, transfer, and accumulation of electric charge .
Result of Action
The result of TIPS-pentacene’s action is a substantial increase in charge carrier mobility . For instance, a 40-fold increase in charge carrier mobility was observed on the octadecyltrichlorosilane (OTS)-modified sample compared to that of the transistor on the bare substrate . A better charge mobility greater than 1 cm2·V‒1·s‒1 is realized on the p-sexiphenyl (p-6P)-modified transistors due to the large grain size, good continuity, and importantly, the intimate π-π packing in each domain .
Action Environment
The action, efficacy, and stability of TIPS-pentacene are influenced by various environmental factors. For example, the substrate temperature during the production of the TIPS-pentacene organic semiconductor layer can affect the evaporation rate of the solvent, which in turn influences the crystal alignment effect . Additionally, the spin time governs the growth mode of the TIPS-pentacene molecules that phase-separated and crystallized on the insulating polymer .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 6,13-Bis((triisopropylsilyl)ethynyl)pentacene are not well established in the literature. It is known that the compound has high charge carrier mobility and stability , which suggests that it may interact with various biomolecules in a cellular context.
Molecular Mechanism
It is known that the compound has high charge carrier mobility , suggesting that it may interact with biomolecules in a way that influences their electrical properties.
Temporal Effects in Laboratory Settings
It is known that the compound has high stability , suggesting that its effects may be long-lasting.
Transport and Distribution
Given its solubility and stability , it may be capable of widespread distribution within biological systems.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,13-Bis(triisopropylsilylethynyl)pentacene typically involves the following steps:
Starting Material: The synthesis begins with pentacenequinone.
Reduction: Pentacenequinone is reduced to pentacene using a reducing agent such as sodium borohydride.
Silylation: The resulting pentacene is then subjected to a silylation reaction with triisopropylsilylacetylene in the presence of a catalyst like palladium on carbon (Pd/C) and a base such as triethylamine. .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The compound is typically purified using techniques such as column chromatography and recrystallization .
Chemical Reactions Analysis
Types of Reactions
6,13-Bis(triisopropylsilylethynyl)pentacene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pentacenequinone derivatives.
Reduction: Reduction reactions can revert oxidized forms back to the original compound.
Substitution: The triisopropylsilylethynyl groups can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Substitution reactions often require catalysts such as palladium on carbon (Pd/C) and bases like triethylamine
Major Products
Oxidation: Pentacenequinone derivatives.
Reduction: Regeneration of this compound.
Substitution: Various substituted pentacene derivatives depending on the substituent introduced
Scientific Research Applications
6,13-Bis(triisopropylsilylethynyl)pentacene has a wide range of applications in scientific research:
Organic Electronics: Used in the fabrication of organic field-effect transistors (OFETs) and organic photovoltaic cells (OPVs) due to its high charge carrier mobility and stability
Sensors: Employed in the development of piezoresistive sensors for strain sensing applications.
Flexible Electronics: Utilized in printed and flexible electronics owing to its solubility and processability.
Terahertz Modulators: Forms hybrids with other materials for use in terahertz (THz) modulators.
Comparison with Similar Compounds
Similar Compounds
Pentacene: The parent compound of 6,13-Bis(triisopropylsilylethynyl)pentacene, known for its high charge carrier mobility but limited solubility.
Rubrene: Another organic semiconductor with high charge carrier mobility, often used in OFETs.
Dinaphtho[2,3-b2′,3′-f]thieno[3,2-b]thiophene: A high-performance organic semiconductor used in OFETs and OPVs
Uniqueness
This compound stands out due to its enhanced solubility and processability compared to pentacene.
Properties
IUPAC Name |
tri(propan-2-yl)-[2-[13-[2-tri(propan-2-yl)silylethynyl]pentacen-6-yl]ethynyl]silane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H54Si2/c1-29(2)45(30(3)4,31(5)6)23-21-39-41-25-35-17-13-15-19-37(35)27-43(41)40(22-24-46(32(7)8,33(9)10)34(11)12)44-28-38-20-16-14-18-36(38)26-42(39)44/h13-20,25-34H,1-12H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMZQNTNMBORAJM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[Si](C#CC1=C2C=C3C=CC=CC3=CC2=C(C4=CC5=CC=CC=C5C=C41)C#C[Si](C(C)C)(C(C)C)C(C)C)(C(C)C)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H54Si2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30573717 | |
Record name | [Pentacene-6,13-diyldi(ethyne-2,1-diyl)]bis[tri(propan-2-yl)silane] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30573717 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
639.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
373596-08-8 | |
Record name | [Pentacene-6,13-diyldi(ethyne-2,1-diyl)]bis[tri(propan-2-yl)silane] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30573717 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6,13-Bis(triisopropylsilylethynyl)pentacene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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